molecular formula C6H5NO3S B2701188 Methyl 4-formyl-1,3-thiazole-5-carboxylate CAS No. 1803587-70-3

Methyl 4-formyl-1,3-thiazole-5-carboxylate

Cat. No.: B2701188
CAS No.: 1803587-70-3
M. Wt: 171.17
InChI Key: ASXBZJSWCXNSRT-UHFFFAOYSA-N
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Description

Methyl 4-formyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a formyl group at the 4-position and a methyl ester at the 5-position. The thiazole ring’s electron-rich nature, combined with the reactive aldehyde and ester functionalities, makes this compound a versatile intermediate in medicinal chemistry and materials science. Its formyl group enables further derivatization (e.g., condensation reactions), while the ester moiety allows for hydrolysis to carboxylic acids or transesterification .

Properties

IUPAC Name

methyl 4-formyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3S/c1-10-6(9)5-4(2-8)7-3-11-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXBZJSWCXNSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CS1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-formyl-1,3-thiazole-5-carboxylate can be synthesized through a multi-step reaction process. One common method involves the reaction of 3-hydroxy-4-methylbenzaldehyde with ethyl methoxyacetate, methanethiol, and dimethylformamide under acidic conditions . The reaction mixture is then subjected to deprotection reactions to yield the target compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-formyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

Methyl 4-formyl-1,3-thiazole-5-carboxylate serves as a crucial intermediate in the synthesis of more complex thiazole derivatives. It can undergo various chemical transformations including:

  • Oxidation : Leading to compounds like Methyl 4-carboxy-1,3-thiazole-5-carboxylate.
  • Reduction : Resulting in Methyl 4-hydroxymethyl-1,3-thiazole-5-carboxylate.
  • Substitution Reactions : Producing various substituted thiazole derivatives depending on the reagents used.

The biological properties of this compound have been widely studied, revealing its potential as:

  • Antimicrobial Agent : Research indicates that thiazole derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. For example, derivatives synthesized from thiazoles have shown promising results in inhibiting strains like Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 40 to 70 µg/mL .
  • Anticancer Activity : The compound has been explored for its anticancer properties. A study found that certain thiazole derivatives can induce cell death in cancer cells by disrupting mitotic processes through inhibition of specific kinesins involved in cell division .

Pharmaceutical Development

This compound is being investigated for its potential use in developing new pharmaceuticals:

  • Anti-inflammatory Agents : Its derivatives are being researched for their ability to inhibit inflammatory pathways, which could lead to new treatments for inflammatory diseases.
  • Neuroprotective Effects : Some studies suggest that thiazole-based compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

Industrial Applications

In addition to its research applications, this compound finds use in various industrial processes:

  • Dyes and Biocides Production : The compound is utilized in the synthesis of dyes and biocides due to its reactive functional groups.
  • Chemical Reaction Accelerators : Its unique structure allows it to act as an accelerator in certain chemical reactions, enhancing efficiency in industrial applications.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundMIC (µg/mL)Target Organism
4a40Bacillus subtilis
4b55Escherichia coli
4c70Staphylococcus aureus
4d50Candida albicans

This table summarizes the Minimum Inhibitory Concentration values for several synthesized thiazole derivatives against common microbial strains.

Table 2: Synthesis Pathways for Thiazole Derivatives

Reaction TypeProductConditions
OxidationMethyl 4-carboxy-1,3-thiazole-5-carboxylateOxidizing agent at room temperature
ReductionMethyl 4-hydroxymethyl-1,3-thiazole-5-carboxylateReducing agent under mild conditions
SubstitutionVarious thiazole derivativesVaries based on reagent selection

This table outlines different synthetic pathways utilized to derive various thiazole compounds from this compound.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between Methyl 4-formyl-1,3-thiazole-5-carboxylate and related compounds:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Synthesis Highlights Applications/Notes
This compound Formyl (C4), Methyl ester (C5) ~187.17 Aldehyde, Ester Likely via formylation of precursor Reactive intermediate for drug design
Methyl 4-amino-1,3-thiazole-5-carboxylate Amino (C4), Methyl ester (C5) ~172.18 Amine, Ester Heating in formamide for cyclization Precursor to PI3K-beta inhibitors
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate Formyl (phenyl C3), Ethyl ester (C5), Hydroxyl (phenyl C4) ~335.35 Aldehyde, Ester, Phenol Not specified Potential solubility challenges due to phenol group
Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate BOC-protected amine (C2), Methyl ester (C5) ~272.31 Protected amine, Ester Reaction with BOC-anhydride Intermediate for Dasatinib synthesis
Methyl 4-methyl-2-[2-(3-methylphenoxy)acetamido]-1,3-thiazole-5-carboxylate Acetamido (C2), Methyl ester (C5) ~320.40 Amide, Ester, Aryl ether Not specified Enhanced hydrogen-bonding capacity

Biological Activity

Methyl 4-formyl-1,3-thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family, known for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiazole ring with a formyl and carboxylate group, contributing to its reactivity and biological activity. The thiazole moiety is critical for its interaction with various biological targets, enhancing its potential as a pharmaceutical agent .

The specific biological targets of this compound are not fully elucidated; however, it is hypothesized to interact with enzymes and proteins similarly to other thiazole derivatives. Thiazoles are known to influence multiple biochemical pathways through:

  • Enzyme Inhibition : Compounds in this class often act as inhibitors of key enzymes involved in metabolic pathways.
  • Binding Interactions : The compound may bind to active sites on proteins or alter their conformation, impacting their function .

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : Thiazole derivatives have demonstrated significant antibacterial and antifungal properties. For instance, related compounds have shown effectiveness against various pathogens such as Staphylococcus aureus and Candida species .
  • Antitumor Properties : Research indicates that thiazoles can exert cytotoxic effects on cancer cells. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole structure can enhance its anticancer efficacy . For example, certain thiazoles have been reported with IC50 values in the low micromolar range against cancer cell lines.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results indicated that compounds with electron-withdrawing groups exhibited superior activity against Gram-positive bacteria compared to standard antibiotics .

Anticancer Activity

In a comparative study of thiazole derivatives against different cancer cell lines, this compound exhibited promising cytotoxicity. The compound's structural features were analyzed to determine their influence on activity. Notably, the presence of a methyl group at specific positions was linked to enhanced antitumor effects .

Cellular Effects

Thiazoles have been shown to affect cellular functions by influencing cell signaling pathways and gene expression. This compound potentially alters cellular metabolism through these interactions .

Molecular Mechanisms

At the molecular level, thiazoles may exert their effects via:

  • Hydrophobic Interactions : Binding primarily through hydrophobic contacts with biomolecules.
  • Enzyme Modulation : Acting as competitive inhibitors for enzymes critical in cancer progression .

Q & A

Basic Research Questions

Q. What are the key strategies for synthesizing Methyl 4-formyl-1,3-thiazole-5-carboxylate, and how do reaction conditions influence yield?

  • The synthesis of thiazole derivatives often involves cyclization reactions or functionalization of pre-existing thiazole cores. For example, the formyl group can be introduced via Vilsmeier-Haack formylation or oxidation of methyl groups. Reaction conditions (e.g., solvent polarity, temperature, and catalyst) critically affect regioselectivity and yield. Evidence from analogous compounds highlights the use of acetic acid reflux for cyclocondensation and sodium acetate as a base to stabilize intermediates .

Q. How is X-ray crystallography employed to resolve the molecular structure of this compound derivatives?

  • Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For related thiazoles, SCXRD at low temperatures (e.g., 113 K) reduces thermal motion artifacts, achieving precision with R-factors < 0.05. Key parameters include dihedral angles between the thiazole ring and substituents (e.g., 45–72° for chlorophenyl/nitrophenyl groups), which inform steric and electronic interactions . SHELX software is widely used for structure solution and refinement, leveraging direct methods and Fourier synthesis .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data contradictions resolved?

  • NMR : 1H^1H and 13C^{13}C NMR identify substituents (e.g., formyl protons at δ 9.8–10.2 ppm).
  • IR : Stretching frequencies for C=O (1700–1750 cm1^{-1}) and C=N (1600–1650 cm1^{-1}) confirm functional groups.
  • MS : High-resolution mass spectrometry (HRMS) validates molecular formulas.
  • Contradictions (e.g., unexpected coupling in NMR) are resolved via 2D techniques (COSY, HSQC) or computational modeling .

Advanced Research Questions

Q. How do electronic effects of the formyl and methyl ester groups influence the reactivity of the thiazole core?

  • The electron-withdrawing formyl group increases electrophilicity at the thiazole C-2 and C-4 positions, facilitating nucleophilic substitutions. The methyl ester acts as a directing group, stabilizing intermediates via resonance. DFT calculations on analogous thiazoles show decreased electron density at the sulfur atom, altering redox behavior .

Q. What challenges arise in crystallizing this compound, and how are polymorphism or twinning addressed?

  • Polymorphism is common due to conformational flexibility of the formyl group. Twinning, observed in related compounds, is mitigated by slow evaporation in ethanol or acetonitrile. Data collection with a Rigaku Saturn724+ CCD diffractometer and absorption correction (CrystalClear software) improves data quality. SHELXL refinement with TWIN/BASF commands resolves twinning .

Q. How do intermolecular interactions (e.g., C–H···O) affect crystal packing and material properties?

  • Weak hydrogen bonds (C–H···O, 2.5–3.0 Å) form dimeric or chain motifs, influencing solubility and melting points. For example, in Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate, C–H···O interactions create antiparallel dimers, contributing to a high melting point (40–402°C) .

Q. What methodologies are used to analyze data contradictions in spectroscopic vs. crystallographic results?

  • Discrepancies between NMR (solution state) and SCXRD (solid state) are addressed via variable-temperature NMR or PXRD to probe conformational dynamics. For example, SCXRD may reveal planar conformations undetected in solution due to rapid rotation .

Methodological Considerations

  • Synthesis Optimization : Use Dean-Stark traps for azeotropic removal of water in cyclization reactions .
  • Crystallization : Screen solvents with varying polarities (e.g., ethanol, DMF) to isolate polymorphs .
  • Data Analysis : Employ Olex2 or Mercury for visualizing intermolecular interactions and Hirshfeld surface analysis .

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